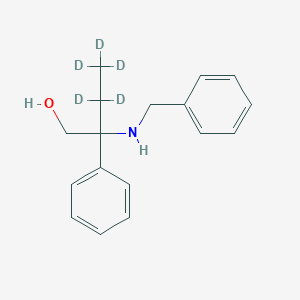
2-Benzylamino-2-phenylbutanol-d5
Übersicht
Beschreibung
2-Benzylamino-2-phenylbutanol-d5 (2-BAPB-d5) is a synthetic molecule that has been studied for its potential applications in scientific research. It is a chiral molecule which contains two stereocentres, and its structure is composed of a phenyl ring, an amino group, and a butanol moiety. The “d5” in its name indicates that the molecule is labelled with deuterium, a heavier isotope of hydrogen. This heavy isotope makes 2-BAPB-d5 a valuable tool for scientists to study the metabolism of drugs and other molecules in living organisms.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Characterizations
- Research into substances based on the 1,2-diarylethylamine template, including derivatives like 2-Benzylamino-2-phenylbutanol-d5, has explored their potential clinical applications. Some derivatives function as NMDA receptor antagonists with dissociative effects, as seen in substances like 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine. Analytical characterizations of these substances include mass spectrometry, chromatography, and spectroscopy analyses (Dybek et al., 2019).
Organometallic Complex Formation
- Compounds like (R)-3-phenylbutanol, structurally related to this compound, have been used to form novel enantiopure ligands in organometallic chemistry. These ligands have been instrumental in creating arene ruthenium complexes with potential applications in catalysis and pharmaceuticals (Pinto et al., 2004).
Antitumor Activity
- Benzylamino derivatives, similar to this compound, have shown promise in antitumor research. A study on 5,7-diamino-3-phenyl-2-benzylamino substituted quinoxalines found them to exhibit inhibitory effects on various cancer cell lines, indicating potential therapeutic applications (Corona et al., 2009).
Electrochemical Synthesis
- The electrocarboxylation of benzyl chloride, a process related to the synthesis of compounds like this compound, has been explored in supercritical CO2. This method is significant for synthesizing phenylacetic acid, an important intermediate in pharmaceutical and chemical industries (Chanfreau et al., 2008).
Pharmaceutical Research
- Compounds structurally related to this compound have been synthesized for applications in pharmaceutical research, such as the creation of trimebutine and its metabolites labeled with carbon-14 and deuterium. These labeled compounds are essential in studying drug metabolism and pharmacokinetics (Miura et al., 1988).
Catalyst Development
- Benzylamino compounds, akin to this compound, have been utilized in the synthesis of benzylamino coumarin derivatives using nano magnetic solid acid catalysts. This research is significant for developing new synthetic routes in organic chemistry and pharmaceuticals (Ghafuri et al., 2014).
Eigenschaften
IUPAC Name |
2-(benzylamino)-3,3,4,4,4-pentadeuterio-2-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-17(14-19,16-11-7-4-8-12-16)18-13-15-9-5-3-6-10-15/h3-12,18-19H,2,13-14H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWOWSIPHMTMCC-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(CO)(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


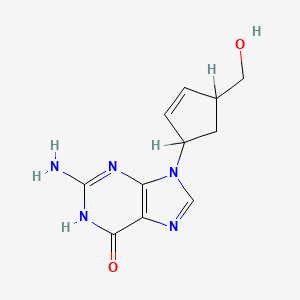
![5H-Oxireno[c]benzofuran, hexahydro-, (1a-alpha-,3a-alpha-,7aS*)- (9CI)](/img/no-structure.png)
![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)

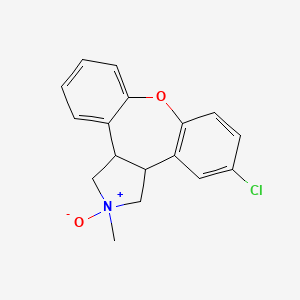


![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)

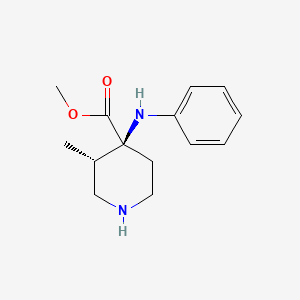
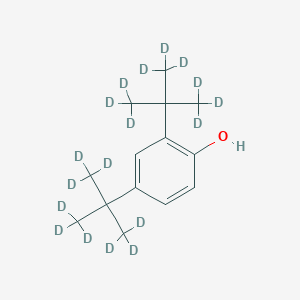
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)
